(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL
Description
Scientific Research Applications
Olfactory Perception and Chemical Structure
Research delves into understanding how the chemical structure of certain compounds, like methylthio ethers, affects the perception of their odor when consumed in foods and beverages. The study emphasizes the significance of not only the original compositions in foodstuffs but also the changes these compositions undergo due to biological reactions, which can alter flavor perception (Itobe, Kumazawa, & Nishimura, 2009).
Pharmacological Research and Medicinal Chemistry
The compound's derivatives exhibit notable biological activities. For example, modifications at the 4'-N'-benzylamide site in certain derivatives can significantly influence anticonvulsant activities. This indicates the potential of these compounds in developing treatments for conditions like epilepsy (King et al., 2011).
Bioorganic and Medicinal Chemistry
The compound's analogs have been explored for their specificity in inhibiting certain enzymes, like glycogen synthase kinase-3beta (GSK-3beta). Although certain analogs did not show promising results for cerebral positron emission tomography (PET) studies due to poor brain penetration, the research provides valuable insights into the structure-activity relationships of these compounds (Vasdev et al., 2005).
Liquid Crystal Research
Studies on methylene-linked liquid crystal dimers, including compounds with structural similarities to (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL, reveal unique transitional properties. The research highlights the influence of specific molecular structures on the formation of distinct liquid crystal phases, contributing to the field of material science and technology (Henderson & Imrie, 2011).
properties
IUPAC Name |
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPTTWMKOMYVNB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431521 | |
Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL | |
CAS RN |
172900-70-8 | |
Record name | (βR)-4-Methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172900-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)-, (βR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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